3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631729
InChI: InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-12-10(7-9)11(16)8-17-12/h5-8,17H,1-4H3
SMILES:
Molecular Formula: C14H17BClNO2
Molecular Weight: 277.55 g/mol

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC18631729

Molecular Formula: C14H17BClNO2

Molecular Weight: 277.55 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -

Specification

Molecular Formula C14H17BClNO2
Molecular Weight 277.55 g/mol
IUPAC Name 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-12-10(7-9)11(16)8-17-12/h5-8,17H,1-4H3
Standard InChI Key UGDUAWMIDODZMI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is C₁₄H₁₇BClNO₂, with a molecular weight of 277.55 g/mol . The compound’s structure integrates two critical functional groups:

  • A chlorine atom at position 3 of the indole ring, which enhances electrophilic substitution reactivity.

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions .

The InChI key (UGDUAWMIDODZMI-UHFFFAOYSA-N) and SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3Cl) confirm the regiochemistry and stereoelectronic configuration .

Synthesis and Reactivity

Reactivity Profile

The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. For example:
Ar-X+C14H17BClNO2Pd catalystAr-C14H15ClNO2+Byproducts\text{Ar-X} + \text{C}_{14}\text{H}_{17}\text{BClNO}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_{14}\text{H}_{15}\text{ClNO}_2 + \text{Byproducts}
The chloro substituent at position 3 may act as a directing group for further functionalization (e.g., amination, hydroxylation) .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Indole derivatives are privileged scaffolds in medicinal chemistry, targeting serotonin receptors, kinases, and antimicrobial agents. The boronic ester moiety enhances bioavailability and enables prodrug strategies, as seen in protease inhibitors .

Materials Science

Boronic esters are utilized in covalent organic frameworks (COFs) and sensors. The compound’s rigid structure could serve as a building block for luminescent materials or molecular recognition systems .

SupplierPurityPrice (100 mg)CAS Number
CymitQuimica95%576.00 €2304633-84-7
AKos Pharmaceuticals95%$1,420.002382932-68-3*

*Note: The CAS 2382932-68-3 refers to a tosyl-protected derivative .

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